Boc-D-Cys(Trt)-OH

Vue d'ensemble

Description

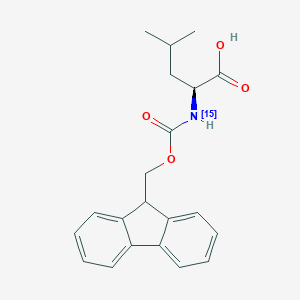

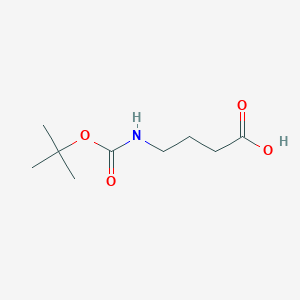

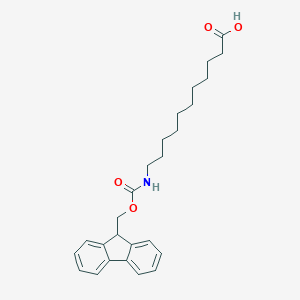

Boc-D-Cys(Trt)-OH, also known as N-α-t.-Boc-S-trityl-D-cysteine, is a chemical compound with the molecular formula C27H29NO4S . It has a molecular weight of 463.59 g/mol . This compound is used as a building block for the introduction of N-terminal D-cysteine amino-acid residues by Fmoc SPPS .

Synthesis Analysis

This compound is used in Boc solid-phase peptide synthesis . It is a building block for the introduction of N-terminal D-cysteine amino-acid residues by Fmoc SPPS . The synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo are facilitated by increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine .

Molecular Structure Analysis

This compound contains a total of 64 bonds, including 35 non-H bonds, 20 multiple bonds, 10 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 sulfide .

Chemical Reactions Analysis

This compound is used in Boc solid-phase peptide synthesis . The compound is used in the synthesis of peptides, where amino acid building blocks are coupled to one another via amide bonds . The compound has been used for the derivatization of amino acids, and a reversed-phase HPLC method has been developed for the determination of the Asp, Ser, and Ala enantiomers .

Physical and Chemical Properties Analysis

This compound is a white to slight yellow to beige powder . It has an optical rotation of -29.0 - -24.0 ° at a concentration of 1 in ethanol . The compound is clearly soluble in 2 ml DMF at a concentration of 1 mmole .

Applications De Recherche Scientifique

Analyse chromatographique

Boc-D-Cys : les réactifs sont utilisés en chromatographie liquide haute performance (HPLC) pour la dérivatisation des acides aminés. Cela permet de déterminer les énantiomères d'acides aminés comme l'Asp, la Ser et l'Ala .

Synthèse peptidique

Dans les domaines de la science des peptides et des protéines, Boc-D-Cys joue un rôle crucial dans la protection des résidus cystéine pendant la synthèse. Il est comparé à d'autres groupes protecteurs de la Cys pour son efficacité et les conditions requises pour la déprotection .

Chimie des protéines

Le composé est également important en chimie des protéines où il est utilisé pour protéger le groupe thiol de la cystéine pendant la synthèse des peptides et des protéines, empêchant les réactions indésirables .

Recherche sur la labilité acide

La recherche sur la labilité acide des groupes protecteurs de la cystéine implique souvent Boc-D-Cys. Il sert de point de référence pour l'étude de nouveaux groupes protecteurs comme le diphénylméthyle (Dpm) basé sur la stabilité du carbocation .

Séparation énantiomérique

Boc-D-Cys : est utilisé dans des méthodes développées pour la séparation des énantiomères, qui est vitale dans l'industrie pharmaceutique pour garantir la bonne chiralité des médicaments .

Développement de méthodes analytiques

Il est impliqué dans le développement de méthodes analytiques où ses propriétés sont exploitées pour créer des tests plus précis et fiables pour diverses analyses biochimiques .

Mécanisme D'action

Target of Action

Boc-D-Cys(Trt)-OH, also known as N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys), is primarily used in the field of peptide and protein chemistry . Its primary targets are amino acids, specifically the enantiomers of aspartic acid (Asp), serine (Ser), and alanine (Ala) . These amino acids play crucial roles in various physiological functions, including neurotransmission and hormonal synthesis and secretion .

Mode of Action

This compound interacts with its targets through a process called pre-column derivatization . In this process, amino acids are rapidly derivatized at room temperature with o-phthalaldehyde (OPA) plus Boc-D-Cys . This interaction results in the formation of derivatives that can be detected by their fluorescence .

Biochemical Pathways

The interaction of this compound with amino acids affects the biochemical pathways associated with the physiological functions of these amino acids. For instance, D-serine is involved in regulating neurotransmission , and D-aspartic acid controls the synthesis and secretion of hormones such as testosterone and melatonin . D-alanine is considered to be involved in the control of blood glucose levels .

Pharmacokinetics

Its use in the derivatization of amino acids suggests that it may have a significant impact on the bioavailability of these compounds .

Result of Action

The result of this compound’s action is the successful determination of the enantiomers of Asp, Ser, and Ala . This is achieved through the separation of these amino acid enantiomers on a reversed-phase column, with their resolution values being higher than 2.14 .

Action Environment

The action of this compound can be influenced by various environmental factors. It’s worth noting that the derivatization process involving this compound is carried out at room temperature , suggesting that temperature could be a significant environmental factor.

Safety and Hazards

Boc-D-Cys(Trt)-OH is classified under GHS07 and has a signal word of "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . The compound should be stored in a dark place, sealed in dry, at a temperature of 2-8°C .

Orientations Futures

The future directions of Boc-D-Cys(Trt)-OH are likely to be in the field of peptide and protein synthesis, given its role as a building block for the introduction of N-terminal D-cysteine amino-acid residues by Fmoc SPPS . The development of increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine will facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Analyse Biochimique

Biochemical Properties

Boc-D-Cys(Trt)-OH plays a significant role in biochemical reactions, particularly in the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely determined by the specific structure of this compound, which allows it to form bonds with other molecules in a highly selective manner .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse and complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the synthesis and secretion of hormones such as testosterone and melatonin .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action depends on the particular biochemical context in which this compound is involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that depends on its specific biochemical properties. It can interact with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function depend on a variety of factors. These can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTOWOURWBDELG-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)